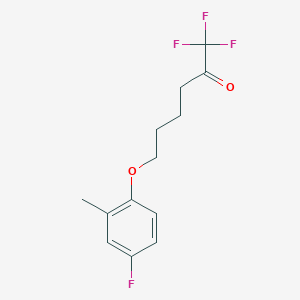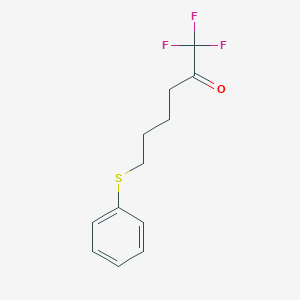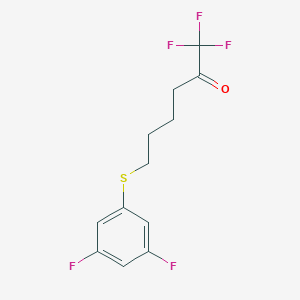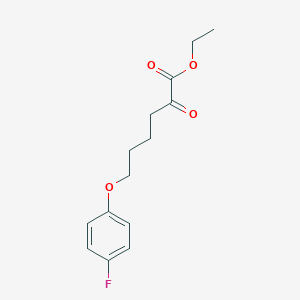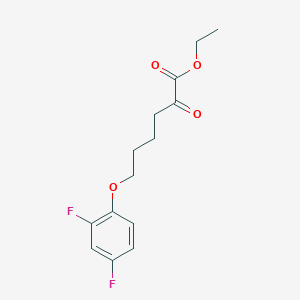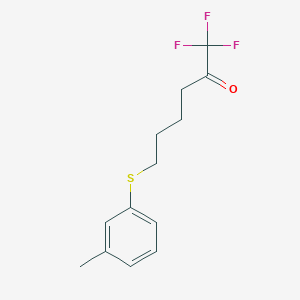
1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical properties and reactivity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions would depend on the desired outcome. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be used in biochemical studies.
Industry: It may be used in the production of various chemical products or materials.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one exerts its effects would depend on its specific chemical structure and reactivity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to specific biochemical or physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one can be identified based on structural similarity. Some of these compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may have unique properties or reactivity that distinguish it from these similar compounds. These unique features could be related to its specific functional groups, molecular geometry, or other chemical characteristics.
Properties
IUPAC Name |
1,1,1-trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-10-5-4-6-11(9-10)18-8-3-2-7-12(17)13(14,15)16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRIRVZACOHIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
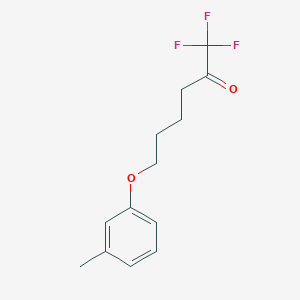

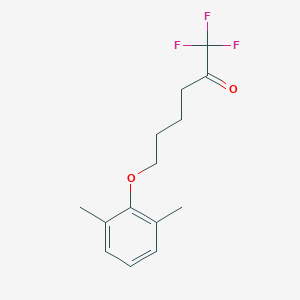
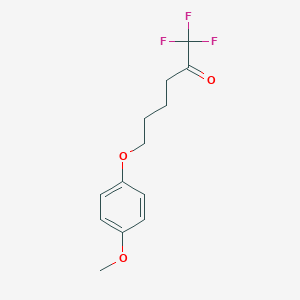
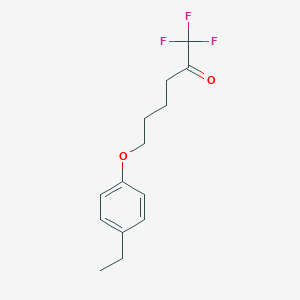
![1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080507.png)
![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)
